2-[3-(4-Methoxyphenyl)propanamido]benzamide
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Overview
Description
2-[3-(4-Methoxyphenyl)propanamido]benzamide is a chemical compound with the molecular formula C17H17NO4. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound features a benzamide group linked to a 4-methoxyphenyl group through a propanamide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methoxyphenyl)propanamido]benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines in the presence of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Methoxyphenyl)propanamido]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[3-(4-Methoxyphenyl)propanamido]benzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-[3-(4-Methoxyphenyl)propanamido]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-Methoxyphenyl)propanamido]benzoic acid
- 2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
2-[3-(4-Methoxyphenyl)propanamido]benzamide is unique due to its specific structural features and the presence of both benzamide and methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C17H18N2O3 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)propanoylamino]benzamide |
InChI |
InChI=1S/C17H18N2O3/c1-22-13-9-6-12(7-10-13)8-11-16(20)19-15-5-3-2-4-14(15)17(18)21/h2-7,9-10H,8,11H2,1H3,(H2,18,21)(H,19,20) |
InChI Key |
JYXHZTGRSDZBLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
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